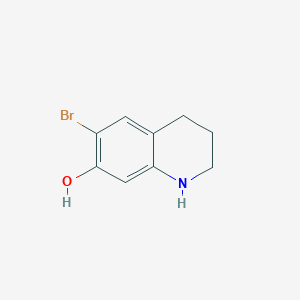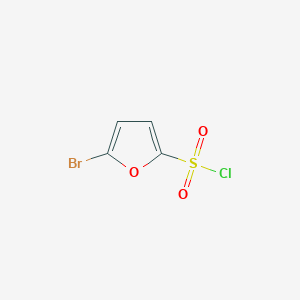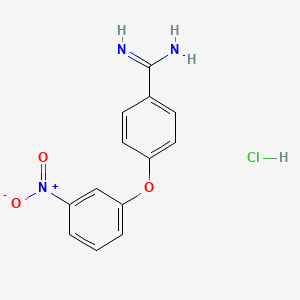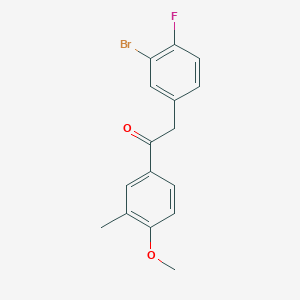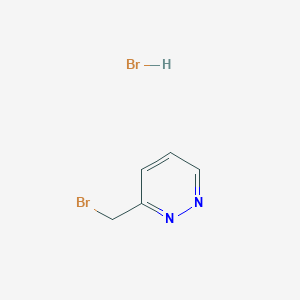
3-(Bromomethyl)pyridazine hydrobromide
描述
3-(Bromomethyl)pyridazine hydrobromide is a halogenated heterocyclic compound with the molecular formula C5H6Br2N2. It is commonly used as a building block in organic synthesis due to its reactivity and versatility. This compound is characterized by the presence of a bromomethyl group attached to a pyridazine ring, making it a valuable intermediate in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)pyridazine hydrobromide typically involves the bromination of pyridazine derivatives. One common method involves the reaction of pyridazine with bromomethyl compounds under controlled conditions. For example, pyridazine can be reacted with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to yield 3-(Bromomethyl)pyridazine .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of efficient brominating agents and optimized reaction conditions ensures the scalability of the production process .
化学反应分析
Types of Reactions
3-(Bromomethyl)pyridazine hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: It can be used in coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminomethylpyridazine derivatives, while oxidation can produce pyridazine carboxylic acids .
科学研究应用
3-(Bromomethyl)pyridazine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and ligands for coordination chemistry.
Biology: The compound is employed in the modification of biomolecules and the development of bioactive molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drugs for treating various diseases.
作用机制
The mechanism of action of 3-(Bromomethyl)pyridazine hydrobromide involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing it to participate in various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
相似化合物的比较
Similar Compounds
3-(Bromomethyl)pyridine hydrobromide: Similar in structure but with a pyridine ring instead of a pyridazine ring.
4-(Bromomethyl)pyridine hydrobromide: Another similar compound with the bromomethyl group attached to the fourth position of the pyridine ring.
2-(Bromomethyl)pyridine hydrobromide: Similar compound with the bromomethyl group attached to the second position of the pyridine ring.
Uniqueness
3-(Bromomethyl)pyridazine hydrobromide is unique due to the presence of the pyridazine ring, which imparts different electronic and steric properties compared to pyridine derivatives. This uniqueness makes it a valuable intermediate in the synthesis of compounds with specific biological and chemical properties .
属性
IUPAC Name |
3-(bromomethyl)pyridazine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2.BrH/c6-4-5-2-1-3-7-8-5;/h1-3H,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITHZLOMDXHKDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1452483-94-1 | |
| Record name | Pyridazine, 3-(bromomethyl)-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1452483-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


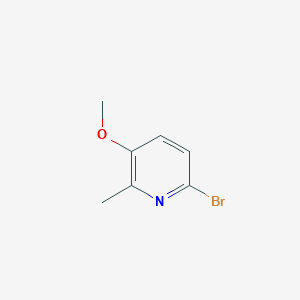
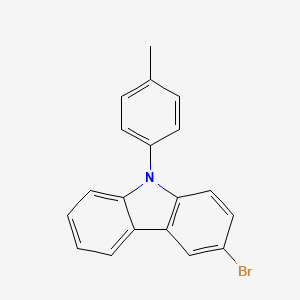
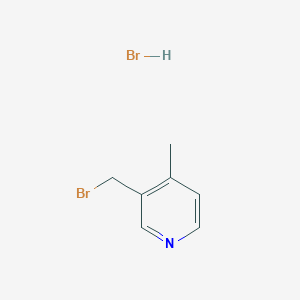
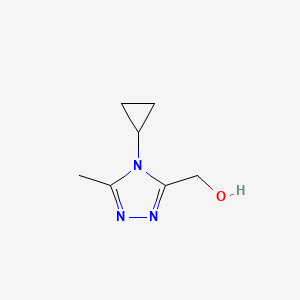
![3-ethyl-octahydro-1H-pyrido[1,2-a]piperazine](/img/structure/B1375904.png)

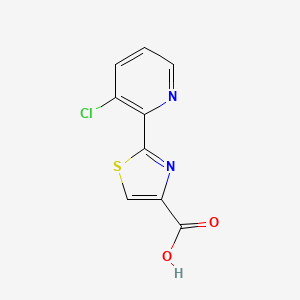
![N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}benzamide](/img/structure/B1375909.png)

